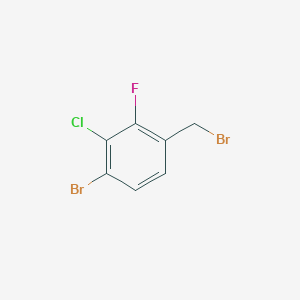

4-Bromo-3-chloro-2-fluorobenzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-chloro-2-fluorobenzyl bromide is a substituted benzyl bromide . It is a colorless to pale yellow liquid with a characteristic odor . It is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water .

Synthesis Analysis

The synthesis of this compound is typically achieved by adding sodium bromide or potassium bromide to 3-chloro-2-fluorobenzoic acid . The reaction usually takes place at room temperature and the reaction time is generally short . The product can be obtained through separation and purification .Molecular Structure Analysis

The linear formula of this compound is BrC6H3(F)CH2Br . Its molecular weight is 267.92 . The InChI key is XMHNLZXYPAULDF-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . It is also used as a research compound and in the synthesis of catalysts .Physical And Chemical Properties Analysis

This compound has a density of 1.9094g/ml at 25°C . The melting point is 33-36 °C . It is not applicable for flash point .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Nucleophilic Aromatic Substitution Reactions

Studies have elucidated the mechanism of nucleophilic aromatic substitution reactions, showcasing the impact of different leaving groups (bromide, chloride, and fluoride) on reaction rates. This research has significant implications for designing synthetic routes in organic chemistry, particularly in the context of halogenated compounds like 4-Bromo-3-chloro-2-fluorobenzyl bromide (Crooks & Copley, 1993).

Liquid Crystalline Properties

The synthesis and study of N-(4-Alkoxybenzylidene)-4-halogenoanilines, including compounds related to this compound, have contributed to our understanding of smectic and nematic phases in liquid crystals. This research aids in the development of materials for electronic displays and other applications (Sakagami & Nakamizo, 1980).

Enzyme Catalysis Studies

Dehalogenation Reactions

Investigations into the enzymatic dehalogenation of halobenzoyl-CoA derivatives have revealed insights into the relative leaving group abilities of bromide, chloride, and fluoride. This research is crucial for understanding the biodegradation of halogenated organic compounds in the environment (Reynolds et al., 1988).

Luminescent and Structural Properties in Lanthanide Complexes

Lanthanide Complexes

The synthesis of europium(III), gadolinium(III), and terbium(III) complexes with 4-halobenzoate ligands, including derivatives similar to this compound, has facilitated comparisons of the effect of halogens on their physical chemistry and luminescent properties. This research enhances the design of materials for optical and electronic devices (Monteiro et al., 2015).

Environmental Biodegradation

Hydrolytic Dehalogenation

The study of Alcaligenes denitrificans NTB-1 has provided insights into the hydrolytic dehalogenation of halobenzoates, including 4-bromobenzoate. Understanding the metabolic pathways involved in the degradation of halogenated compounds is vital for environmental remediation efforts (van den Tweel et al., 1987).

Mecanismo De Acción

Safety and Hazards

4-Bromo-3-chloro-2-fluorobenzyl bromide is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Eye Irrit. 2 - Skin Corr. 1B . It is a hazardous substance with hazard statements H301 - H314 - H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQFLOWKEMRBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2663645.png)

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)

acetonitrile](/img/structure/B2663650.png)

![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)

![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)

![Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2663658.png)